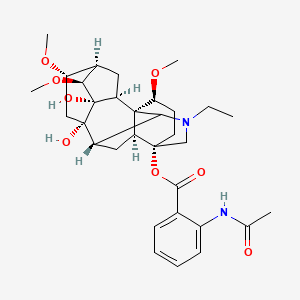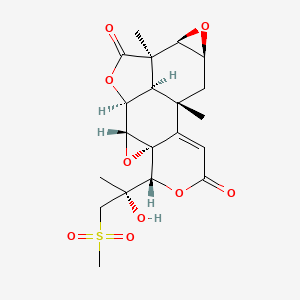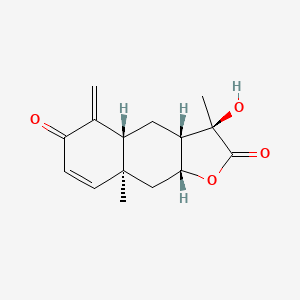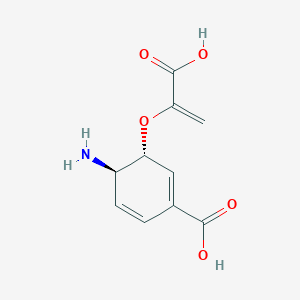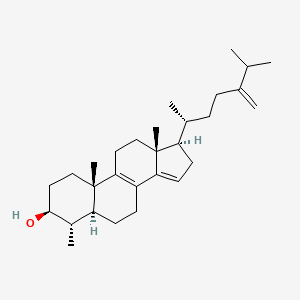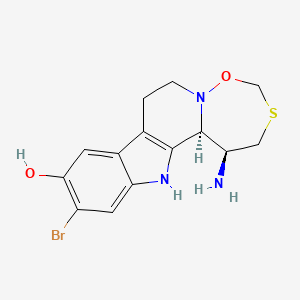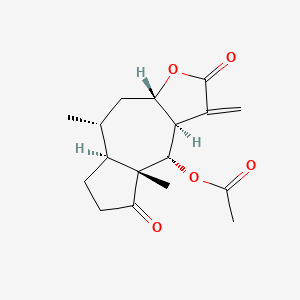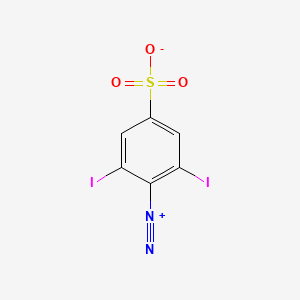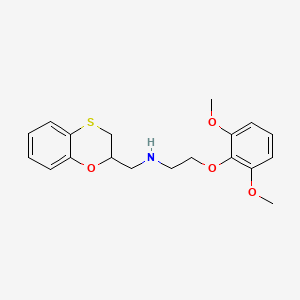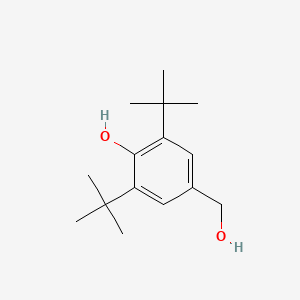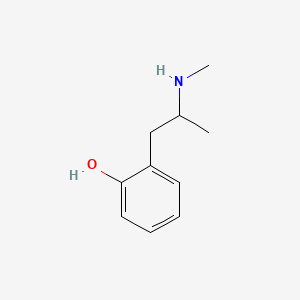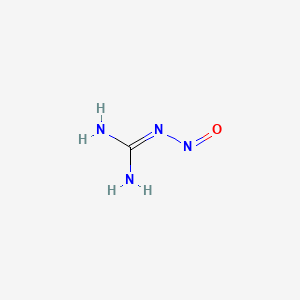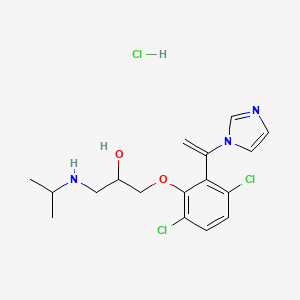
711389-S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
711389-S is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 711389-S typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichlorophenyl vinyl imidazole.
Intermediate Formation: The intermediate compound is then reacted with 3-isopropylamino-2-hydroxypropoxy to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 711389-S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
711389-S has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a beta-adrenoceptor antagonist.
Biological Studies: It is used in biological research to study receptor binding and signal transduction pathways.
Pharmacological Research: The compound is investigated for its effects on cardiovascular and pulmonary systems.
Industrial Applications: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 711389-S involves its interaction with molecular targets such as beta-adrenoceptors. The compound binds to these receptors, inhibiting their activity and modulating physiological responses. This interaction affects various pathways, including those involved in cardiovascular and respiratory functions .
Comparación Con Compuestos Similares
4-(3-Isopropylamino-2-hydroxypropoxy)-2H-benzimidazol-2-one: This compound is an analogue with similar beta-adrenoceptor antagonist properties.
3-(3-Alkylamino-2-hydroxypropoxy)-derivatives of estratriene: These derivatives also exhibit beta-adrenoceptor blocking activity.
Uniqueness: 711389-S is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of functional groups allows for targeted interactions with beta-adrenoceptors, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
90742-91-9 |
|---|---|
Fórmula molecular |
C17H22Cl3N3O2 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |
Clave InChI |
DGLQZJPSOFSWLE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Key on ui other cas no. |
94899-83-9 |
Sinónimos |
1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole 711389 S 711389-S S 1389 S-1389 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


